molecular formula C14H12F3NO2S B3200646 Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate CAS No. 1018830-98-2

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Cat. No.: B3200646
CAS No.: 1018830-98-2
M. Wt: 315.31 g/mol
InChI Key: AFZMELADLMEJDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate: is a complex organic compound characterized by its thiophene ring structure, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Substituted thiophenes.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: In biological research, this compound is explored for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool in studying biological processes.

Medicine: The compound's unique structure makes it a candidate for drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, such as increasing metabolic stability and enhancing binding affinity to biological targets.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in interactions with biological macromolecules.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

  • Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate

Uniqueness: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate stands out due to its thiophene ring, which imparts unique electronic and steric properties compared to pyrimidine or pyridine analogs. This difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMELADLMEJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

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